(3-Bromo-5-(trifluoromethoxy)phenyl)methanol
Overview
Description
(3-Bromo-5-(trifluoromethoxy)phenyl)methanol, commonly known as 3-Bromo-5-TFMP, is a chemical compound that is widely used in a variety of scientific research applications. It is a colorless, viscous liquid with a molecular weight of 264.13 g/mol and a melting point of -40°C. 3-Bromo-5-TFMP is a highly reactive compound with a broad range of applications in organic synthesis and in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Reactivity
(3-Bromo-5-(trifluoromethoxy)phenyl)methanol, a compound related to the broader family of bromo and trifluoromethoxy substituted phenyl compounds, finds applications in various synthesis and reactivity studies. For example, Seyferth and Murphy (1973) explored the use of phenylmercuric derivatives for generating gem-fluoro(trifluoromethyl)cyclopropanes, demonstrating the utility of bromo-trifluoromethyl compounds in organometallic chemistry (Seyferth & Murphy, 1973).
Photolysis and Radical Formation
Bales et al. (2001) investigated alkyl radicals containing different beta-leaving groups, including bromo and methoxy phenyl groups. Their study provides insights into the behavior of similar compounds under photolysis conditions (Bales et al., 2001).
Solubility Studies
Yao et al. (2010) conducted solubility studies on N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a compound structurally related to (3-Bromo-5-(trifluoromethoxy)phenyl)methanol. Understanding the solubility of such compounds is crucial for their application in industrial processes (Yao et al., 2010).
Magnetic Properties and Single-Molecule Magnets
Choi, Sokol, and Long (2004) examined the spin-reversal barriers in cyano-bridged single-molecule magnets, employing bromo and salicylidene derivatives. This research highlights the potential of bromo-trifluoromethoxy phenyl compounds in the development of magnetic materials (Choi, Sokol, & Long, 2004).
properties
IUPAC Name |
[3-bromo-5-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQFETSXXFSLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-(trifluoromethoxy)phenyl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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